molecular formula C7H10Cl2N2 B3032502 2-(6-Chloropyridin-3-yl)ethanamine HCl CAS No. 2055839-94-4

2-(6-Chloropyridin-3-yl)ethanamine HCl

Cat. No.: B3032502
CAS No.: 2055839-94-4
M. Wt: 193.07
InChI Key: MXLHXWZOAWGGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridin-3-yl)ethanamine HCl is a chemical compound offered for research purposes. It features a chloropyridinyl group, a privileged scaffold in medicinal and agrochemical research. This structure is a key intermediate in the synthesis of various active molecules. The 6-chloropyridin-3-yl moiety is a common structural component in the development of neonicotinoid insecticides . Furthermore, this heterocyclic scaffold is of significant interest in pharmaceutical chemistry for the design of novel drug candidates, as over 85% of FDA-approved drugs contain heterocyclic structures . As a building block, it can be utilized in the synthesis of more complex molecules, such as those described in patents for T-type calcium channel antagonists and other pyridyl-fused heterocyclic compounds with potential biological activity . This product is intended for research and development applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLHXWZOAWGGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055839-94-4
Record name 3-Pyridineethanamine, 6-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055839-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactivity and Mechanistic Investigations of 2 6 Chloropyridin 3 Yl Ethanamine Derivatives

Nucleophilic Substitution Reactivity of the Chlorine Atom on the Pyridine (B92270) Ring

The chlorine atom at the 6-position of the pyridine ring in 2-(6-chloropyridin-3-yl)ethanamine (B1357839) is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, particularly its effect on the ortho and para positions, facilitates the attack of nucleophiles. This effect, combined with the inherent stability of the resulting Meisenheimer-type intermediate, drives the displacement of the chloride ion.

A variety of nucleophiles have been successfully employed to displace the chlorine atom, leading to a wide array of functionalized pyridine derivatives. These reactions are crucial for the synthesis of novel compounds with potential applications in various fields of chemistry. The reactivity of the chlorine atom is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the substitution reaction.

Table 1: Examples of Nucleophilic Substitution Reactions at the 6-Position of 2-(6-Chloropyridin-3-yl)ethanamine Derivatives

NucleophileReagent ExampleProductReaction Conditions
AmineAmmonia2-(6-Aminopyridin-3-yl)ethanamineHigh pressure, elevated temperature
AlkoxideSodium methoxide2-(6-Methoxypyridin-3-yl)ethanamineMethanol, reflux
ThiolateSodium thiophenoxide2-(6-(Phenylthio)pyridin-3-yl)ethanamineDMF, room temperature
CyanideSodium cyanide6-(3-(2-Aminoethyl)pyridin-2-yl)carbonitrileDMSO, elevated temperature

This table is illustrative and compiled from general principles of nucleophilic aromatic substitution on chloropyridines.

Reactions Involving the Primary Amine Group and its Transformations

The primary amine group of the ethanamine side chain is a versatile functional handle that readily participates in a variety of chemical transformations. Its nucleophilic character allows for reactions with a wide range of electrophiles, leading to the formation of amides, sulfonamides, and substituted amines. These transformations are fundamental in modifying the properties of the parent molecule.

One of the most common reactions is acylation, where the amine reacts with acid chlorides or anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The primary amine can also undergo alkylation, although this can sometimes lead to mixtures of mono- and di-alkylated products. Furthermore, condensation with aldehydes and ketones results in the formation of Schiff bases (imines), which can be further reduced to secondary amines.

Table 2: Representative Transformations of the Primary Amine Group

Reaction TypeElectrophile ExampleProduct ClassGeneral Conditions
AcylationAcetyl chlorideN-(2-(6-Chloropyridin-3-yl)ethyl)acetamideAprotic solvent, base
SulfonylationBenzenesulfonyl chlorideN-(2-(6-Chloropyridin-3-yl)ethyl)benzenesulfonamidePyridine, 0 °C to rt
Reductive AminationAcetone, NaBH3CNN-Isopropyl-2-(6-chloropyridin-3-yl)ethanamineMethanol, acidic pH
Schiff Base FormationBenzaldehydeN-Benzylidene-2-(6-chloropyridin-3-yl)ethanamineToluene, Dean-Stark trap

This table provides examples of typical reactions involving the primary amine group.

Oxidation and Reduction Pathways of the Pyridine and Ethanamine Moieties

The pyridine and ethanamine moieties of 2-(6-chloropyridin-3-yl)ethanamine can undergo both oxidation and reduction under specific conditions. The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Reduction of the chloropyridine ring can lead to dehalogenation, replacing the chlorine atom with a hydrogen atom. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. Under more forcing conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring. The primary amine group is generally stable to many oxidizing and reducing conditions, but specific reagents can be used for its transformation if desired.

Exploration of Cycloaddition and Condensation Reaction Pathways

While the aromatic nature of the pyridine ring makes it generally less reactive in cycloaddition reactions compared to alkenes or dienes, it can participate in such reactions under specific conditions. For instance, pyridines can act as dienes in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or coordinated to a transition metal complex, which disrupts the aromaticity.

A significant condensation reaction involving the ethanamine side chain is the Pictet-Spengler reaction. nih.govwikipedia.orgnih.govresearchgate.net This reaction involves the condensation of the β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydro-β-carboline or a related heterocyclic system. nih.govwikipedia.orgnih.govresearchgate.net This powerful ring-forming reaction is widely used in the synthesis of alkaloids and other complex nitrogen-containing molecules. The pyridine ring in 2-(6-chloropyridin-3-yl)ethanamine can act as the "aryl" component in this reaction, leading to the formation of novel fused heterocyclic structures.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The rates of nucleophilic aromatic substitution on the 6-chloropyridine ring are governed by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the nature of the solvent. Kinetic studies on related chloropyridine systems have shown that the reaction often follows second-order kinetics, being first order in both the substrate and the nucleophile. libretexts.orglibretexts.orgyoutube.com The presence of electron-withdrawing groups on the pyridine ring generally increases the reaction rate by stabilizing the negatively charged intermediate.

Thermodynamic considerations play a crucial role in determining the position of equilibrium for reversible reactions, such as the formation of Schiff bases. The free energy change (ΔG) of the reaction, which is a function of both enthalpy (ΔH) and entropy (ΔS), dictates the spontaneity of the process. For nucleophilic substitution reactions, the thermodynamics are often favorable due to the formation of a stable product and the departure of a good leaving group like chloride.

Advanced Spectroscopic and Analytical Characterization for Rigorous Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. High-resolution ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while 2D NMR techniques establish connectivity between different parts of the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(6-Chloropyridin-3-yl)ethanamine (B1357839) HCl, the spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The formation of the hydrochloride salt causes the amine protons to become ammonium (B1175870) protons (-NH₃⁺), which are often broad and may exchange with solvent protons like D₂O. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic vs. aliphatic, proximity to electronegative atoms).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous signal assignment. A COSY spectrum would reveal correlations between adjacent protons (e.g., between the -CH₂-CH₂- protons), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

A hypothetical table of expected NMR data is presented below. Actual values may vary depending on the solvent and experimental conditions.

Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityAssignment
~8.40dH-2 (Pyridine)
~7.85ddH-4 (Pyridine)
~7.50dH-5 (Pyridine)
~8.3 (broad)s-NH₃⁺
~3.15t-CH₂-NH₃⁺
~2.95tAr-CH₂-
Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~151.0C-6 (Pyridine)
~150.0C-2 (Pyridine)
~140.0C-4 (Pyridine)
~131.0C-3 (Pyridine)
~125.0C-5 (Pyridine)
~38.0-CH₂-NH₃⁺
~30.0Ar-CH₂-

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and are used to identify the functional groups present.

FTIR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of bonds within the molecule. Key expected absorptions for 2-(6-Chloropyridin-3-yl)ethanamine HCl would include N-H stretching vibrations from the ammonium group, C-H stretches from the aromatic and aliphatic portions, C=C and C=N stretching from the pyridine ring, and the C-Cl stretch.

Raman Spectroscopy provides complementary information. It measures the inelastic scattering of monochromatic light. While C=C and C=N bonds typically show strong Raman signals, polar groups like the ammonium N-H bonds are often weaker compared to their FTIR absorption.

Expected Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibrational Mode Assignment
3100-3000Aromatic C-H Stretch
3000-2800Aliphatic C-H Stretch
2800-2400 (broad)-NH₃⁺ Stretch (Ammonium Salt)
~1600-NH₃⁺ Bend (Ammonium Salt)
1590-1450Aromatic C=C and C=N Ring Stretch
~1050C-Cl Stretch

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Exact Mass and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For 2-(6-Chloropyridin-3-yl)ethanamine, the protonated molecule [M+H]⁺ would be observed. The calculated exact mass for the cation C₇H₁₀ClN₂⁺ is 157.0527, and HRMS would be expected to confirm this value to within a few parts per million (ppm). The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature, showing a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that first separates a sample into its components using liquid chromatography and then detects the components with a mass spectrometer. For purity assessment, a sample of this compound would be analyzed by LC-MS, ideally showing a single sharp chromatographic peak corresponding to the correct mass-to-charge ratio of the target compound, confirming its high purity.

Expected High-Resolution Mass Spectrometry Data
ParameterExpected Value
Molecular Formula (Free Base)C₇H₉ClN₂
Molecular Formula (Cation)[C₇H₁₀ClN₂]⁺
Calculated Exact Mass [M+H]⁺157.0527 u
Observed m/z in HRMS157.0527 ± 0.0005

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, SC-XRD analysis would confirm the connectivity established by NMR and MS. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This includes the identification of intermolecular interactions, such as hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻), as well as potential π-π stacking interactions between the pyridine rings. This information is crucial for understanding the solid-state properties of the material. No public crystallographic data is currently available for this specific compound.

Information Obtainable from Single Crystal X-ray Diffraction
ParameterDescription
Molecular StructureUnambiguous 3D arrangement of atoms.
Crystal System & Space GroupSymmetry properties of the crystal lattice.
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Bond Lengths & AnglesPrecise geometric parameters of the molecule.
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent forces governing crystal packing.

In-situ Reaction Monitoring Techniques (e.g., Spectroscopic Methods) for Reaction Progress and Intermediate Detection

Modern synthetic chemistry often employs in-situ reaction monitoring to track the progress of a reaction in real-time without the need for sampling and offline analysis. This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions.

Techniques like in-situ FTIR or NMR spectroscopy could be applied to the synthesis of 2-(6-Chloropyridin-3-yl)ethanamine. For instance, if the synthesis involves the reduction of a nitrile precursor ((6-chloropyridin-3-yl)acetonitrile), in-situ FTIR could monitor the disappearance of the characteristic nitrile (C≡N) stretching band (around 2250 cm⁻¹) and the appearance of the N-H bending vibrations of the resulting amine product. Similarly, LC-MS can be used to monitor the consumption of starting materials and the formation of the product and any impurities over time, providing a detailed reaction profile. This level of process understanding is critical for developing robust and efficient synthetic routes.

Computational Chemistry and Theoretical Modeling of 2 6 Chloropyridin 3 Yl Ethanamine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and structure of a molecule. Methods such as Density Functional Theory (DFT) are widely used to provide a detailed description of molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. researchgate.netresearchgate.net This optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum total electronic energy. bohrium.comtandfonline.com For the 2-(6-Chloropyridin-3-yl)ethanamine (B1357839) cation, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. tandfonline.combohrium.com

The geometry optimization yields the equilibrium structure, from which key structural parameters can be extracted. These parameters are essential for understanding the molecule's shape and steric properties. The final output also includes the total energy of the system, a critical value for assessing its thermodynamic stability relative to other isomers or conformations.

Table 1: Representative Optimized Geometric Parameters for 2-(6-Chloropyridin-3-yl)ethanamine Cation (Illustrative) Note: The following table is illustrative of the type of data obtained from a DFT geometry optimization. Specific values would require a dedicated computational study.

ParameterAtom(s) InvolvedDescription
Bond Lengths (Å)C-C (pyridine)Lengths of carbon-carbon bonds within the pyridine (B92270) ring.
C-N (pyridine)Lengths of carbon-nitrogen bonds within the pyridine ring.
C-ClLength of the carbon-chlorine bond.
C-C (ethylamino)Length of the carbon-carbon bond in the ethylamine (B1201723) side chain.
C-N (ethylamino)Length of the carbon-nitrogen bond in the ethylamine side chain.
Bond Angles (°)C-N-C (pyridine)Angle of the nitrogen atom within the pyridine ring.
Cl-C-CAngle involving the chlorine substituent and adjacent ring carbons.
C-C-N (ethylamino)Angle defining the geometry of the ethylamine side chain attachment.
Dihedral Angles (°)Pyridine-Side ChainTorsional angle describing the orientation of the side chain relative to the ring.

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of molecules. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. tandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. bohrium.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov Computational studies on related chloropyridine derivatives have shown energy gaps in the range of 3.5 to 7.3 eV, indicating considerable stability. bohrium.comnih.gov The distribution of these orbitals across the molecule reveals the most probable regions for electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters Note: Energy values are based on typical ranges found for related chloropyridine compounds.

ParameterSymbolDescriptionIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-donating orbital.-6.8
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the innermost electron-accepting orbital.-1.5
HOMO-LUMO Energy GapΔEDifference between ELUMO and EHOMO; indicates chemical stability.5.3
Ionization PotentialIP ≈ -EHOMOThe minimum energy required to remove an electron.6.8
Electron AffinityEA ≈ -ELUMOThe energy released when an electron is added.1.5
Global Hardnessη = (IP - EA) / 2Resistance of a molecule to change its electron distribution.2.65
Global SoftnessS = 1 / ηThe reciprocal of hardness; indicates higher reactivity.0.38

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. bohrium.com This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. bohrium.com

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table illustrates potential intramolecular interactions and typical stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Npyridine)π* (C-Cring)~5-10Lone pair donation to ring antibonding orbital
LP (Cl)σ* (C-Cring)~1-3Hyperconjugation from chlorine lone pair
σ (C-Hside chain)σ* (C-Nside chain)~2-5Sigma bond hyperconjugation
π (C-Cring)π* (C-Nring)>20Intramolecular charge transfer within the aromatic system

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.netmdpi.com This information is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. mdpi.com

The MEP surface is color-coded to indicate potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. In the title compound, this would likely be concentrated around the pyridine nitrogen atom and the chlorine atom. researchgate.netmdpi.com

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. This would be expected around the hydrogen atoms of the protonated amine group (-NH3+). mdpi.com

Green: Regions of neutral or near-zero potential.

For 2-(6-Chloropyridin-3-yl)ethanamine HCl, the MEP map would clearly delineate the nucleophilic character of the pyridine nitrogen and the electrophilic character of the ammonium (B1175870) group's hydrogens, guiding the understanding of its intermolecular interactions.

Prediction of Reactivity and Reaction Pathways

Computational chemistry also offers tools to predict the reactivity of different sites within a molecule, guiding the understanding of potential chemical transformations.

Fukui function analysis is a method derived from DFT that helps identify the most reactive sites in a molecule. rowansci.com It quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the system. ias.ac.insubstack.com This allows for the prediction of regioselectivity for different types of chemical reactions. tandfonline.com

There are three main types of condensed Fukui functions:

fk+: For nucleophilic attack, this function indicates the sites most susceptible to gaining an electron. The atom with the highest fk+ value is the most likely site for a nucleophile to attack.

fk-: For electrophilic attack, this function identifies the sites most prone to losing an electron. The atom with the highest fk- value is the preferred site for an electrophile to attack. substack.com

fk0: For radical attack, this function is the average of fk+ and fk-.

For the 2-(6-Chloropyridin-3-yl)ethanamine cation, Fukui analysis would likely identify the pyridine nitrogen as a primary site for interaction with strong electrophiles (if the amine group were not protonated), while certain carbon atoms on the pyridine ring would be identified as the most probable sites for nucleophilic attack. tandfonline.com

Table 4: Predicted Reactive Sites in 2-(6-Chloropyridin-3-yl)ethanamine based on Fukui Function Principles (Illustrative) Note: This table presents a qualitative prediction of reactivity based on chemical principles quantified by Fukui functions.

Atom/RegionPredicted fk+ (for Nucleophilic Attack)Predicted fk- (for Electrophilic Attack)Rationale
C2, C4, C6 (Pyridine)HighLowThese carbon atoms are rendered electron-deficient by the electronegative nitrogen and chlorine, making them susceptible to nucleophiles.
N1 (Pyridine)LowHighThe nitrogen lone pair makes it the most electron-rich and nucleophilic site, thus the most likely target for electrophiles.
ClModerateHighThe lone pairs on chlorine contribute to its nucleophilicity and susceptibility to electrophilic interaction.
N (Amine)LowVery HighIn its neutral form, the amine nitrogen is a primary nucleophilic site. As a cation, it is unreactive toward electrophiles.

Thermodynamic and Kinetic Profiling of Reactions

While specific experimental thermodynamic and kinetic data for reactions involving 2-(6-chloropyridin-3-yl)ethanamine are not extensively documented in the literature, computational methods such as Density Functional Theory (DFT) can provide valuable insights. nih.gov Theoretical calculations can be employed to model key synthetic transformations, such as the formation of the ethylamine side chain or modifications to the pyridine ring.

Thermodynamic Analysis: By calculating the Gibbs free energy (ΔG) of reactants, transition states, and products, the thermodynamic favorability of a reaction can be predicted. For instance, in a hypothetical N-alkylation reaction, DFT calculations could be used to compare the relative stabilities of the starting amine and the N-alkylated product, thus predicting the equilibrium position of the reaction. Important thermodynamic parameters that can be computationally derived are presented in the table below.

Thermodynamic ParameterDescription
Enthalpy of Formation (ΔHf) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Reaction (ΔGrxn) The maximum amount of non-expansion work that can be extracted from a closed system; a negative value indicates a spontaneous reaction.
Entropy of Reaction (ΔSrxn) The measure of the disorder or randomness of a system; a positive value indicates an increase in disorder.

Kinetic Analysis: Kinetic profiling through computational methods involves locating the transition state (TS) structures and calculating the activation energy (Ea) for a given reaction step. A lower activation energy corresponds to a faster reaction rate. For example, the mechanism of a nucleophilic aromatic substitution on the chloropyridine ring could be elucidated by mapping the potential energy surface and identifying the lowest energy pathway.

Kinetic ParameterDescription
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur.
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of the reactants.
Transition State (TS) Geometry The molecular geometry at the highest point on the reaction coordinate, representing the barrier between reactants and products.

Simulation of Spectroscopic Signatures (Vibrational, NMR, UV-Vis)

Computational spectroscopy is a vital tool for the interpretation of experimental spectra and the structural elucidation of molecules like 2-(6-chloropyridin-3-yl)ethanamine.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using methods like DFT. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For 2-(6-chloropyridin-3-yl)ethanamine, characteristic vibrational modes would include N-H stretching of the amine group, C-Cl stretching, and various pyridine ring vibrations. Anharmonic frequency calculations can provide even more accurate predictions of the vibrational spectra. researchgate.netmdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. docbrown.infodocbrown.info By calculating the magnetic shielding tensors of the nuclei in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. sigmaaldrich.comresearchgate.net These simulated spectra are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers or conformers. For 2-(6-chloropyridin-3-yl)ethanamine, key NMR signals would correspond to the protons and carbons of the ethylamine side chain and the chloropyridine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be predicted. For 2-(6-chloropyridin-3-yl)ethanamine, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the chloropyridine ring.

Spectroscopic TechniqueInformation Obtained from Simulation
Vibrational (IR, Raman) Vibrational frequencies and intensities, aiding in the assignment of functional groups and vibrational modes.
NMR ('H, '³C) Chemical shifts and coupling constants, providing detailed information about the molecular structure and connectivity.
UV-Vis Electronic transition energies and intensities (λmax), offering insights into the electronic structure and chromophores.

Intermolecular Interactions and Supramolecular Assembly Studies

The solid-state structure and properties of this compound are governed by a complex network of intermolecular interactions.

In the crystalline state, the protonated amine group of this compound is a strong hydrogen bond donor, while the chloride anion and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. Computational methods can be used to analyze and quantify these interactions. nih.govmdpi.comnih.govbiointerfaceresearch.com Quantum Theory of Atoms in Molecules (QTAIM) is a technique that can be used to characterize the nature and strength of hydrogen bonds and other non-covalent interactions based on the topology of the electron density. nih.govnih.govdntb.gov.ua The formation of supramolecular assemblies, such as dimers or extended chains, through these interactions can be predicted and visualized using molecular modeling. mdpi.comdoaj.orgresearchgate.netnih.gov

Type of InteractionDescriptionPotential Role in this compound
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Formation of N-H···Cl and N-H···N interactions, leading to the formation of dimers or chains. nih.gov
π-π Stacking An attractive, noncovalent interaction between aromatic rings.Potential for stacking interactions between the pyridine rings of adjacent molecules.
Halogen Bonding A noncovalent interaction between a halogen atom and a Lewis base.The chlorine atom could potentially participate in weak halogen bonding interactions.

The amine and pyridine nitrogen atoms of 2-(6-chloropyridin-3-yl)ethanamine make it a potential bidentate ligand for metal ions. researchgate.net Computational chemistry can be used to investigate the coordination behavior of this ligand with various metals. researchgate.netmdpi.commdpi.combohrium.comekb.egelsevierpure.comresearchgate.netucj.org.ua DFT calculations can predict the preferred coordination geometries, bond lengths, and bond angles in metal complexes. nanobioletters.com The electronic structure of these complexes can be analyzed to understand the nature of the metal-ligand bonding, including the contributions from electrostatic and covalent interactions.

Metal IonPotential Coordination GeometryTheoretical Method for Analysis
Transition Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) Tetrahedral, Square Planar, or OctahedralDFT, Natural Bond Orbital (NBO) analysis
Main Group Metals (e.g., Pb²⁺) Variable, depending on the coordination numberDFT, Energy Decomposition Analysis (EDA)

Applications As a Versatile Synthetic Building Block and Pharmacophore Scaffold

Strategic Utility in the Synthesis of Diverse Heterocyclic Compounds

The primary amine group of 2-(6-Chloropyridin-3-yl)ethanamine (B1357839) serves as a potent nucleophile, enabling its use in the construction of various nitrogen-containing heterocyclic systems. Chemists utilize this reactivity in condensation reactions with carbonyl compounds, cyclization reactions, and as a precursor for forming amides, sulfonamides, and other functional groups that can subsequently be used to build larger heterocyclic frameworks.

The chloropyridinyl moiety is a common feature in many biologically active compounds, and this building block provides a direct route for its incorporation. For example, derivatives are synthesized by reacting the amine with various electrophiles to create intermediates for more complex structures like pyridopyrimidines or other fused heterocyclic systems, which are prevalent in medicinal chemistry.

Heterocyclic SystemSynthetic ApproachSignificance
Substituted PyridinesN-alkylation or N-acylation of the primary amine.Core structure in numerous pharmaceuticals and agrochemicals.
Fused Pyridine (B92270) SystemsMulti-step synthesis involving initial derivatization followed by intramolecular cyclization.Scaffolds for kinase inhibitors and other targeted therapies.
Thiazoles/ImidazolesCondensation reactions with appropriate dicarbonyl or equivalent synthons.Important pharmacophores in various drug classes.

Role in Medicinal Chemistry Research and Drug Design

The structural framework of 2-(6-Chloropyridin-3-yl)ethanamine combines the characteristics of a phenethylamine-like scaffold with a bioisosteric pyridine ring. The phenethylamine (B48288) motif is a well-established pharmacophore that interacts with numerous biological targets, particularly in the central nervous system. mdpi.com The presence of the halogenated pyridine ring alters the electronic properties and metabolic stability of the molecule, often enhancing its pharmacological profile.

The chloropyridine moiety is a key component in the design of various enzyme inhibitors. While direct examples starting from 2-(6-Chloropyridin-3-yl)ethanamine are specific to proprietary drug discovery programs, the related 5-chloropyridin-3-yl group has been incorporated into potent inhibitors of enzymes like the SARS-CoV-2 3CL protease. nih.gov The ethylamine (B1201723) side chain provides a versatile handle to attach other pharmacophoric elements or to orient the molecule within an enzyme's active site. For instance, derivatives of this scaffold have been explored in the development of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the enzyme's hinge region.

The structural similarity of the core molecule to biogenic amines like dopamine (B1211576) and histamine (B1213489) makes it an attractive starting point for designing ligands for various G-protein coupled receptors (GPCRs). Research into heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides has yielded novel dopamine D3 receptor ligands, highlighting the utility of such scaffolds in developing therapeutic agents for substance abuse. nih.gov The pyridine ring acts as a bioisostere for the phenyl ring found in many classical monoamine receptor ligands, while the chloro-substituent can be used to fine-tune receptor selectivity and pharmacokinetic properties. mdpi.comnih.gov Modifications of the ethylamine chain allow for the introduction of features necessary for specific receptor subtype interactions, such as those for dopamine or serotonin (B10506) receptors. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. The 2-(6-Chloropyridin-3-yl)ethanamine scaffold is well-suited for such studies due to its two distinct points of modification. SAR studies on related 2-aryl-2-(pyridin-2-yl)acetamides have demonstrated that substitutions on the aromatic rings significantly impact anticonvulsant activity. nih.gov Similarly, in the development of dopamine D1 receptor antagonists based on a 6-chloro-1-phenylbenzazepine framework, variations at multiple positions were explored to understand the impact on receptor affinity and selectivity. mdpi.com By systematically altering substituents on either the pyridine ring (if the chlorine is replaced) or by creating a library of derivatives from the amine group (amides, sulfonamides, secondary/tertiary amines), researchers can probe the specific interactions required for biological activity at a given target. These studies help in identifying the key structural features responsible for potency and selectivity. mdpi.com

Applications in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, the 2-(6-Chloropyridin-3-yl)ethanamine moiety is a critical component in the synthesis of modern agrochemicals. The unique mode of action and efficacy of compounds containing this structure have made it a focus of the crop protection industry.

Perhaps the most prominent application of this chemical is its role as a key intermediate in the synthesis of neonicotinoid insecticides. nih.gov Neonicotinoids are a class of neuro-active insecticides that act on the nicotinic acetylcholine (B1216132) receptors (nAChR) of insects, causing paralysis and death. wikipedia.orgnih.gov

Development of Herbicidal and Plant Protection Agents

The chlorinated pyridine core is a well-established pharmacophore in the agrochemical industry, particularly in the development of insecticides. While direct application of 2-(6-chloropyridin-3-yl)ethanamine HCl in herbicidal formulations is not extensively documented in publicly available research, its structural similarity to key components of highly effective insecticides underscores its importance as a versatile building block in the synthesis of novel plant protection agents.

The primary significance of the 2-(6-chloropyridin-3-yl) moiety lies in its role as a foundational scaffold for neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. They act on the central nervous system of insects, leading to paralysis and death. The 6-chloro-3-pyridinylmethyl group is a critical feature of many first and second-generation neonicotinoids, including imidacloprid (B1192907), acetamiprid, and thiacloprid.

Table 1: Prominent Neonicotinoid Insecticides Featuring the 6-Chloropyridin-3-yl Moiety

Insecticide Year of Introduction Key Structural Feature
Imidacloprid 1991 N-(6-chloro-3-pyridinyl)methyl group
Acetamiprid 1995 N-(6-chloro-3-pyridinyl)methyl group

The ethanamine side chain of this compound offers a reactive handle for synthetic chemists to introduce a wide array of functional groups. This allows for the systematic modification of the molecule to explore new chemical spaces and develop next-generation insecticides. Research in this area focuses on creating derivatives with improved efficacy, selectivity, and environmental profiles. For instance, the primary amine can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. These modifications can influence the compound's binding affinity to the nicotinic acetylcholine receptor (nAChR) in insects, its metabolic stability, and its spectrum of activity against different pest species.

Recent research has also focused on developing novel insecticides with lower toxicity to non-target organisms, such as bees. The 6-chloropyridin-3-yl scaffold continues to be a valuable starting point for these endeavors, with the aim of designing molecules that retain high insecticidal activity while minimizing adverse ecological impacts. The versatility of this compound as a precursor allows for the synthesis of diverse libraries of compounds that can be screened for these desired properties.

Utilization in Materials Science and Supramolecular Chemistry

The unique electronic and structural features of this compound suggest its potential for a range of applications in materials science and supramolecular chemistry. The presence of both a pyridine ring and an ethylamine side chain provides multiple coordination sites, making it an interesting candidate for the construction of complex molecular architectures.

Ligands for Coordination Complexes and Frameworks

The pyridine nitrogen and the primary amine nitrogen of 2-(6-chloropyridin-3-yl)ethanamine can act as Lewis bases, donating their lone pairs of electrons to metal centers to form coordination complexes. This bidentate chelation can lead to the formation of stable five-membered rings with metal ions, a favorable conformation in coordination chemistry.

Table 2: Potential Coordination Modes of 2-(6-Chloropyridin-3-yl)ethanamine

Coordination Site 1 Coordination Site 2 Potential Metal Ions Resulting Structure
Pyridine Nitrogen Amine Nitrogen Transition metals (e.g., Cu, Zn, Ni, Co) Bidentate chelate
Pyridine Nitrogen - Various metal ions Monodentate coordination

While specific studies detailing the use of this compound as a ligand for the synthesis of coordination complexes or metal-organic frameworks (MOFs) are not widely reported, the fundamental coordination chemistry of substituted pyridines and alkylamines is well-established. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chlorine atom, can tune the coordination strength and the resulting properties of the metal complex. Such complexes could have potential applications in catalysis, magnetism, and as luminescent materials.

Building Blocks for Advanced Functional Materials (e.g., Perovskites)

In the field of advanced functional materials, organic cations play a crucial role in the structure and properties of hybrid organic-inorganic perovskites. These materials have shown exceptional performance in photovoltaic and optoelectronic applications. The general formula for these perovskites is AMX₃, where A is an organic cation, M is a metal cation (typically lead or tin), and X is a halide anion.

The ammonium (B1175870) salt of 2-(6-chloropyridin-3-yl)ethanamine could potentially serve as the 'A' cation in perovskite structures. The size, shape, and charge of the organic cation are critical in determining the stability and dimensionality of the resulting perovskite lattice. The presence of the chloropyridyl group could introduce interesting electronic and steric effects, potentially influencing the bandgap and charge transport properties of the material. However, to date, there is a lack of specific research publications demonstrating the incorporation of this compound into perovskite structures.

Role in Controlled Polymer Synthesis and Polymerization Catalysis

The primary amine group of this compound can act as an initiator for certain types of polymerization, such as ring-opening polymerization of cyclic esters or N-carboxyanhydrides. This would allow for the synthesis of polymers with a chloropyridyl end-group, which could then be used for further functionalization or to impart specific properties to the polymer chain.

Furthermore, the bidentate nature of the molecule suggests its potential use as a ligand in polymerization catalysis. By coordinating to a catalytically active metal center, it could influence the stereochemistry and molecular weight distribution of the resulting polymers. While these applications are chemically plausible, there is currently no significant body of research demonstrating the use of this compound in controlled polymer synthesis or polymerization catalysis.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(6-Chloropyridin-3-yl)ethanamine HCl, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 6-chloronicotinaldehyde with ethylamine under catalytic hydrogenation (H₂/Pd-C) forms the ethanamine backbone, followed by HCl salt formation . Yield optimization requires precise control of stoichiometry (e.g., 1.2:1 amine:aldehyde ratio), solvent polarity (e.g., ethanol vs. THF), and temperature (40–60°C). Monitor intermediates via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient, retention time ~8.2 min) and ¹H/¹³C NMR (e.g., δ 8.2 ppm for pyridinyl H, δ 3.1 ppm for -CH₂NH₂). Confirm HCl salt formation via chloride ion titration (AgNO₃ assay) . Purity ≥95% is achievable with recrystallization from ethanol/ether .

Q. What solvents are compatible with this compound for stability studies?

  • Methodological Answer: The compound is hygroscopic; store desiccated at –20°C. Solubility
SolventSolubility (mg/mL)Stability (25°C, 24h)
Water50Stable (pH 4–6)
DMSO100Partial decomposition
Ethanol75Stable
Avoid DMSO for long-term storage due to sulfoxide-mediated degradation .

Advanced Research Questions

Q. How does the chlorine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The 6-chloro group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Reactivity comparisons with 5- or 2-chloro analogs show slower kinetics due to steric hindrance at the 6-position. Use XPhos ligand (5 mol%) and K₂CO₃ base in THF/H₂O (3:1) for optimal Buchwald-Hartwig amination .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer: Common impurities include residual ethylamine (GC-MS detection) and oxidized pyridine derivatives (LC-MS/MS, m/z 185.1). Use ion-pair chromatography (0.01 M heptafluorobutyric acid in mobile phase) to enhance separation of polar byproducts. Quantify impurities via external calibration curves (LOD ≤0.1%) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer: Perform docking studies (AutoDock Vina) using the protonated amine and pyridine ring as key pharmacophores. Compare with analogs like 2-(5-Fluoropyridin-3-yl)ethanamine (ΔG = –8.2 kcal/mol vs. –7.9 kcal/mol for the 6-chloro derivative) to assess halogen effects on receptor occupancy . Validate predictions via SPR biosensor assays .

Q. What mechanistic insights explain contradictory solubility data reported for this compound in aqueous vs. organic matrices?

  • Methodological Answer: Contradictions arise from protonation states: the free base is lipid-soluble (logP ~1.2), while the HCl salt is hydrophilic (logP ~–0.5). Use pH-solubility profiling (e.g., shake-flask method at pH 2–8) to map ionization-dependent solubility. Adjust buffer ionic strength (e.g., 0.1 M phosphate) to mimic physiological conditions .

Experimental Design Considerations

Designing a stability study under accelerated conditions (40°C/75% RH):

  • Protocol:
  • Prepare triplicate samples in sealed vials with controlled humidity.
  • Analyze at t = 0, 1, 2, 4 weeks via HPLC-UV/Vis.
  • Track degradation products (e.g., hydrolyzed pyridine derivatives) using QbD principles.
  • Apply Arrhenius equation to extrapolate shelf life at 25°C .

Resolving conflicting NMR data for amine proton environments:

  • Troubleshooting:
    Broadening of -NH₂ signals (δ 1.5–2.5 ppm) may indicate dynamic proton exchange. Use D₂O exchange experiments or low-temperature NMR (–40°C in CD₃OD) to sharpen peaks. Compare with HCl salt analogs (e.g., 2-(diethylamino)ethyl chloride HCl) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloropyridin-3-yl)ethanamine HCl
Reactant of Route 2
Reactant of Route 2
2-(6-Chloropyridin-3-yl)ethanamine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.